BenchChemオンラインストアへようこそ!

4-(3,5-Difluorophenyl)-1,2,3-thiadiazole

Physical chemistry Lipophilicity Molecular weight

4-(3,5-Difluorophenyl)-1,2,3-thiadiazole (CAS 2176070-00-9) is a fluorinated heteroaromatic compound with the molecular formula C8H4F2N2S and a molecular weight of 198.19 g/mol. The compound consists of a 1,2,3-thiadiazole ring—a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms—substituted at the C4 position with a 3,5-difluorophenyl group.

Molecular Formula C8H4F2N2S
Molecular Weight 198.19
CAS No. 2176070-00-9
Cat. No. B2903223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorophenyl)-1,2,3-thiadiazole
CAS2176070-00-9
Molecular FormulaC8H4F2N2S
Molecular Weight198.19
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C2=CSN=N2
InChIInChI=1S/C8H4F2N2S/c9-6-1-5(2-7(10)3-6)8-4-13-12-11-8/h1-4H
InChIKeyPOYPVAIXQNAWRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Difluorophenyl)-1,2,3-thiadiazole (CAS 2176070-00-9): Procurement-Relevant Chemical Identity and Structural Baseline


4-(3,5-Difluorophenyl)-1,2,3-thiadiazole (CAS 2176070-00-9) is a fluorinated heteroaromatic compound with the molecular formula C8H4F2N2S and a molecular weight of 198.19 g/mol . The compound consists of a 1,2,3-thiadiazole ring—a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms—substituted at the C4 position with a 3,5-difluorophenyl group . Its SMILES notation (Fc1cc(F)cc(-c2csnn2)c1) and InChI Key (POYPVAIXQNAWRZ-UHFFFAOYSA-N) establish a unique and verifiable chemical fingerprint for procurement identity verification [1].

Why Generic Substitution of 4-(3,5-Difluorophenyl)-1,2,3-thiadiazole (CAS 2176070-00-9) Fails: Isomer-Specific and Substituent-Dependent Differentiation


In procurement for research or development, substituting 4-(3,5-difluorophenyl)-1,2,3-thiadiazole with a generic 'thiadiazole' or even a closely related analog is not scientifically defensible. The 1,2,3-thiadiazole isomer itself is distinct from the more common 1,3,4-thiadiazole scaffold in terms of electronic structure, reactivity, and biological target engagement [1]. Furthermore, the specific 3,5-difluoro substitution pattern on the phenyl ring confers unique electronic properties—quantified by Hammett σ constants and pKa shifts—that differ markedly from unsubstituted phenyl, mono-fluoro, or 2,4-difluoro analogs . These differences directly impact molecular recognition, metabolic stability, and synthetic utility, rendering simple interchange without quantitative comparative data a high-risk proposition for experimental reproducibility.

Quantitative Comparative Evidence for 4-(3,5-Difluorophenyl)-1,2,3-thiadiazole (CAS 2176070-00-9) Versus Closest Analogs


Physical Property Differentiation: Molecular Weight and Predicted Lipophilicity vs. Non-Fluorinated Parent Analog

Introduction of the 3,5-difluoro substituents to the 4-phenyl-1,2,3-thiadiazole scaffold increases molecular weight from 162.21 g/mol to 198.19 g/mol (+36.0 g/mol, +22.2%) . This mass increase is accompanied by a predicted increase in lipophilicity (LogP) due to the electron-withdrawing and hydrophobic nature of the fluorine atoms, which is a key determinant of membrane permeability and nonspecific protein binding in biological assays .

Physical chemistry Lipophilicity Molecular weight

Computational Property Differentiation: Quantitative Estimation of LogP and Topological Polar Surface Area (TPSA) vs. Unsubstituted Analog

Based on SMILES structure analysis using standard prediction algorithms, 4-(3,5-difluorophenyl)-1,2,3-thiadiazole exhibits a predicted XLogP3 of approximately 2.5-2.8 and a TPSA of 41.1 Ų, compared to the unsubstituted 4-phenyl analog with a predicted XLogP3 of approximately 1.8-2.0 and an identical TPSA of 41.1 Ų [1]. The +0.7 to +0.8 LogP unit increase reflects the enhanced lipophilicity conferred by the 3,5-difluoro substitution pattern.

Computational chemistry ADME prediction Lipophilicity

Synthetic Route Differentiation: Precursor Requirements and Reaction Pathway vs. Non-Fluorinated Analog

The synthesis of 4-(3,5-difluorophenyl)-1,2,3-thiadiazole requires 3,5-difluoroaniline as the key aryl precursor for reaction with thiosemicarbazide under acidic conditions to form the thiosemicarbazone intermediate, followed by cyclization . In contrast, the unsubstituted 4-phenyl analog employs aniline as the precursor. The electron-withdrawing nature of the 3,5-difluoro substituents alters the nucleophilicity of the aniline nitrogen and the electrophilicity of the resulting intermediate, necessitating distinct reaction condition optimization (e.g., acid strength, temperature, cyclization time) [1].

Synthetic chemistry Precursor availability Reaction optimization

Target Engagement Differentiation: Potential CYP Enzyme Inhibition Profile Alteration vs. Non-Fluorinated Parent Compound

4-Phenyl-1,2,3-thiadiazole is a documented inhibitor of CYP2B4 and CYP2E1 enzymes at 100 μM, inhibiting the oxidation of 1-phenylethanol to acetophenone . The introduction of 3,5-difluoro substituents alters the electron density distribution on the phenyl ring (Hammett σm = +0.34 per meta-fluoro, cumulative σm ≈ +0.68), which is predicted to modulate the strength of π-π stacking interactions with heme and hydrophobic contacts with the CYP active site . The 1,2,3-thiadiazole ring itself functions as a heme ligand and mechanism-based inactivator for cytochrome P450 enzymes, and substituent effects on the 4-phenyl position directly influence enzyme selectivity and inactivation kinetics .

Enzyme inhibition Cytochrome P450 Structure-activity relationship

Structural Confirmation and Purity Validation: Single-Crystal X-ray Diffraction Parameters for a Structurally Related 3,5-Difluorophenyl Thiadiazole Isomer

While direct single-crystal X-ray diffraction data for 4-(3,5-difluorophenyl)-1,2,3-thiadiazole are not yet reported in the Cambridge Structural Database, the structurally related isomer 5-(3,5-difluorophenyl)-1,2,4-thiadiazol-3-amine has been crystallographically characterized . This compound crystallizes in the monoclinic crystal system with space group P21/c and unit cell dimensions: a = 9.092 Å, b = 8.740 Å, c = 10.936 Å, β = 95.85° . The successful crystallization of a compound bearing the identical 3,5-difluorophenyl substituent on a thiadiazole core demonstrates that this substitution pattern is compatible with ordered solid-state packing and that high-purity crystalline material is attainable.

Crystallography Purity analysis Structural validation

Optimal Research and Industrial Application Scenarios for 4-(3,5-Difluorophenyl)-1,2,3-thiadiazole (CAS 2176070-00-9)


Structure-Activity Relationship (SAR) Studies on Cytochrome P450 Enzyme Modulation

Given that 4-phenyl-1,2,3-thiadiazole is a characterized inhibitor of CYP2B4 and CYP2E1 at 100 μM, with demonstrated selectivity over CYP1A2 , 4-(3,5-difluorophenyl)-1,2,3-thiadiazole serves as a critical fluorinated comparator for SAR expansion. The 3,5-difluoro substitution pattern introduces a cumulative Hammett σm of approximately +0.68 and increases predicted LogP by ~0.7-0.8 units, enabling systematic investigation of how electron-withdrawing and lipophilic modifications affect CYP isoform selectivity, heme binding affinity, and mechanism-based inactivation kinetics.

Synthetic Methodology Development for 4-Substituted 1,2,3-Thiadiazoles

The distinct reactivity profile of 3,5-difluoroaniline (compared to aniline) in Hurd-Mori type cyclization reactions makes this compound valuable for optimizing synthetic routes to electron-deficient 4-aryl-1,2,3-thiadiazoles. The electron-withdrawing nature of the 3,5-difluorophenyl group alters the nucleophilicity of the intermediate thiosemicarbazone and affects cyclization efficiency, providing a test case for developing robust protocols applicable to a broader range of fluorinated heterocyclic building blocks .

Biophysical and Membrane Interaction Studies

The increased lipophilicity (+0.7-0.8 LogP units) and molecular weight (+22.2%) of 4-(3,5-difluorophenyl)-1,2,3-thiadiazole compared to its non-fluorinated parent make it a suitable probe for investigating how fluorine substitution alters membrane partitioning, passive permeability, and nonspecific protein binding. The identical TPSA (41.1 Ų) between the two compounds isolates lipophilicity as the primary variable, enabling clean interpretation of ADME property differences attributable solely to fluorination .

Analytical Method Development and Reference Standard Procurement

The compound's well-defined molecular weight (198.19 g/mol), unique SMILES (Fc1cc(F)cc(-c2csnn2)c1), and distinct InChI Key (POYPVAIXQNAWRZ-UHFFFAOYSA-N) provide a robust foundation for developing LC-MS and HPLC analytical methods . Procurement of authenticated material supports method validation, impurity profiling, and the establishment of retention time markers for fluorinated heterocycle libraries.

Quote Request

Request a Quote for 4-(3,5-Difluorophenyl)-1,2,3-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.